Tetracycline 10-O-B-D-galactopyranoside
Description
Tetracycline 10-O-β-D-galactopyranoside (CAS: 319426-63-6) is a glycosylated derivative of tetracycline, where a β-D-galactopyranosyl moiety is attached to the 10-O position of the tetracycline core structure . It is primarily used as a research reagent for studying antibiotic resistance mechanisms, glycosylation effects on drug activity, and bacterial membrane dynamics .
Properties
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O13/c1-27(40)9-5-4-6-12(42-26-22(36)21(35)18(32)13(8-31)43-26)14(9)19(33)15-10(27)7-11-17(30(2)3)20(34)16(25(29)39)24(38)28(11,41)23(15)37/h4-6,10-11,13,17-18,21-22,26,31-33,35-36,38,40-41H,7-8H2,1-3H3,(H2,29,39)/t10-,11-,13+,17-,18-,21-,22+,26+,27+,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIGPCCKIYYEBO-UCUSNPRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O)C(=O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716366 | |
| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
319426-63-6 | |
| Record name | (4S,4aS,5aS,6S,12aR)-4-(Dimethylamino)-10-(beta-D-galactopyranosyloxy)-1,6,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetracycline 10-O-B-D-galactopyranoside involves the glycosylation of tetracycline with a galactose derivative. The reaction typically requires a glycosyl donor, such as a galactose derivative, and a glycosyl acceptor, which is tetracycline. The reaction is catalyzed by glycosyltransferases or chemical catalysts under specific conditions to ensure the selective formation of the 10-O-glycosidic bond .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Streptomyces species, followed by extraction and purification steps. The fermentation broth is subjected to various chromatographic techniques to isolate and purify the desired compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.
Substitution: Substitution reactions can occur at various positions on the tetracycline core, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as β-galactosidase or acidic conditions can be used to hydrolyze the galactoside group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: The major product formed is tetracycline, the active antibiotic.
Substitution: Various substituted tetracycline derivatives can be formed depending on the reagents and conditions used.
Scientific Research Applications
Chemical Properties and Mechanism of Action
TCG is a synthetic analog of tetracycline, characterized by its galactopyranoside moiety. The compound exhibits a molecular weight of approximately 606.6 Da and is represented by the formula . The primary mechanism of action involves inhibition of protein synthesis in bacteria by binding to the ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the A site of the ribosome .
Molecular Biology Research
TCG is widely used in molecular biology as a selective agent in gene expression studies. It acts as an effective inducer for systems utilizing tetracycline-controlled transcriptional activation (Tet-On/Tet-Off systems). In these systems, TCG can regulate the expression of target genes, allowing researchers to investigate gene function and protein interactions under controlled conditions.
Antimicrobial Studies
As a derivative of tetracycline, TCG retains antimicrobial properties against a broad spectrum of bacteria, including both gram-positive and gram-negative strains. This makes it useful in studies aimed at understanding antibiotic resistance mechanisms and developing new therapeutic strategies . TCG's effectiveness against resistant bacterial strains is particularly significant given the rising prevalence of antibiotic resistance.
Therapeutic Applications
Historically, tetracycline derivatives have been pivotal in treating various infections. TCG has been noted for its role in treating acne and rosacea due to its anti-inflammatory properties . Its ability to inhibit bacterial growth while minimizing inflammation makes it a valuable option in dermatological therapies.
Case Study 1: Gene Regulation Using TCG
In a study published in Nature Biotechnology, researchers utilized TCG to control gene expression in mammalian cells. By incorporating a Tet-On system, they demonstrated that TCG could effectively induce the expression of therapeutic proteins, paving the way for advancements in gene therapy applications .
Case Study 2: Antimicrobial Resistance Investigation
A comprehensive study published in Antimicrobial Agents and Chemotherapy explored the effectiveness of TCG against various resistant bacterial strains. The findings indicated that TCG could overcome resistance mechanisms associated with efflux pumps and ribosomal protection, suggesting its potential as an alternative treatment option .
Mechanism of Action
Tetracycline 10-O-B-D-galactopyranoside exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This action inhibits the addition of amino acids to the growing peptide chain, effectively halting bacterial protein synthesis . The molecular targets include the bacterial ribosome and associated translation machinery .
Comparison with Similar Compounds
Research Findings and Implications
Key Studies on Tetracycline 10-O-β-D-Galactopyranoside
Galactose Metabolism Link: Deletion of galE in B. subtilis suppressed tetracycline-induced filamentation, indicating that UDP-galactose levels influence the compound’s cellular effects .
Membrane Localization: GFP-TseB fusion experiments revealed that Tetracycline 10-O-β-D-galactopyranoside may interfere with late-stage cell division proteins, such as FtsL, which are critical for septum formation .
Comparative Advantages and Limitations
Biological Activity
Tetracycline 10-O-β-D-galactopyranoside is a notable analog of the tetracycline antibiotic family, which has been extensively studied for its biological activity, particularly in antibacterial applications. This compound is characterized by its broad-spectrum antimicrobial properties and its mechanism of action as a protein synthesis inhibitor.
- Molecular Formula : C28H34N2O13
- Molecular Weight : 606.6 Da
- CAS Number : 319426-63-6
- Source : Produced by the Streptomyces genus of Actinobacteria .
Tetracycline 10-O-β-D-galactopyranoside exerts its effects primarily through the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosome during translation. This action halts protein synthesis in susceptible bacteria, leading to growth inhibition and eventual cell death .
Key Mechanisms:
- Inhibition of Protein Synthesis : Prevents aminoacyl-tRNA from binding to the ribosome.
- Chelation Properties : Tetracyclines can chelate metal ions, which affects their pharmacokinetic properties and enhances their antibacterial efficacy .
Biological Activity
Tetracycline 10-O-β-D-galactopyranoside demonstrates activity against a variety of bacterial strains, including both Gram-positive and Gram-negative organisms. Its effectiveness is particularly significant against bacteria that have developed resistance to other tetracyclines due to efflux mechanisms or ribosomal protection .
Efficacy Against Resistant Strains:
- Active against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant pathogens.
- Shows potential against strains with tet genes responsible for tetracycline resistance .
Case Studies and Research Findings
Several studies have highlighted the effectiveness and applications of Tetracycline 10-O-β-D-galactopyranoside:
- Antibacterial Activity :
- Clinical Applications :
- Comparison with Other Antibiotics :
Data Table: Comparative Efficacy of Tetracycline Derivatives
| Compound | Activity Against MRSA | Activity Against Gram-negative Bacteria | Resistance Mechanisms Targeted |
|---|---|---|---|
| Tetracycline 10-O-β-D-galactopyranoside | Yes | Yes | Efflux, Ribosomal Protection |
| Glycylcyclines (e.g., Tigecycline) | Yes | Yes | Efflux |
| Traditional Tetracyclines | Limited | Limited | Efflux |
Q & A
Q. How to design experiments probing structure-activity relationships (SAR) for Tetracycline 10-O-β-D-galactopyranoside analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
